molecular formula C7H7F3N2O2S B1584976 Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate CAS No. 344-72-9

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Cat. No. B1584976
CAS RN: 344-72-9
M. Wt: 240.21 g/mol
InChI Key: XJRPTMORGOIMMI-UHFFFAOYSA-N
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Patent
US09133204B2

Procedure details

A mixture of thiourea (8.7 g) and 2-chloro-4,4,4-trifluoro-3-oxo-butyric acid ethyl ester (25 g) in 200 mL of EtOH is heated with stirring for 3 h. The solvent is evaporated and water is added to the residue, and basified with NaHCO3. The solid is collected with filtration, washed with water and hexane, and dried to afford the title compound.
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[CH2:5]([O:7][C:8](=[O:17])[CH:9](Cl)[C:10](=O)[C:11]([F:14])([F:13])[F:12])[CH3:6]>CCO>[CH2:5]([O:7][C:8]([C:9]1[S:3][C:2]([NH2:4])=[N:1][C:10]=1[C:11]([F:12])([F:13])[F:14])=[O:17])[CH3:6]

Inputs

Step One
Name
Quantity
8.7 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
25 g
Type
reactant
Smiles
C(C)OC(C(C(C(F)(F)F)=O)Cl)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
ADDITION
Type
ADDITION
Details
water is added to the residue
FILTRATION
Type
FILTRATION
Details
The solid is collected with filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(S1)N)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.